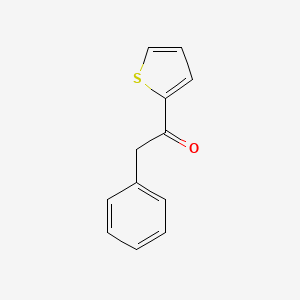

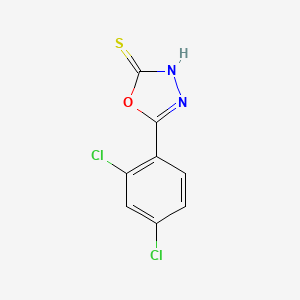

![molecular formula C18H14N4O2 B1298468 3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole CAS No. 22020-64-0](/img/structure/B1298468.png)

3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole” belongs to the class of 1,2,4-oxadiazoles . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They are known for their diverse biological effects .

Synthesis Analysis

The synthesis of similar compounds involves reactions such as Fischer indole synthesis, Vilsmeier-Haack formylation, and oxidation . The process typically involves the reaction of phenyl-hydrazine with acetaldehyde or malonaldehyde to form an indole or indole-3-carbaldehyde. The indole-3-carbaldehyde is then oxidized to form indole-3-carboxylic acid, which is converted to an ester and then to an acid hydrazide. Finally, the indole-3-carboxylic acid hydrazide is reacted with a substituted carboxylic acid to give the final product .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles, including the compound , is characterized by a five-membered ring containing one oxygen and two nitrogen atoms . The structure of similar compounds has been studied using single crystal X-ray diffraction method .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include Fischer indole synthesis, Vilsmeier-Haack formylation, and oxidation . These reactions involve the use of phenyl-hydrazine, acetaldehyde, malonaldehyde, and other reagents .Scientific Research Applications

Agricultural Pesticides

1,2,4-Oxadiazole derivatives, including the compound , have shown promising results in agricultural applications . They exhibit a broad spectrum of biological activities that can be beneficial in agriculture . For instance, they have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .

Antibacterial Agents

Certain 1,2,4-oxadiazole derivatives have demonstrated strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), a bacterium that causes serious diseases in rice . The derivatives also showed excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc), another harmful bacterium for rice .

Anti-Infective Agents

1,2,4-Oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have the potential to act against resistant microorganisms, addressing the growing concern of antibiotic resistance .

Urease Inhibitors

The high electron-withdrawing effect of the nitro group and the moderate effect of the chloro group in 1,2,4-oxadiazole derivatives could possibly increase the activity of urease inhibitors . Urease inhibitors have applications in the treatment of certain diseases caused by urease-producing bacteria.

Antiviral Agents

1,3,4-Thiadiazole derivatives, which are structurally similar to 1,2,4-oxadiazole derivatives, have shown antiviral activity against HIV-1 . This suggests that 1,2,4-oxadiazole derivatives might also have potential as antiviral agents.

SARS-CoV-2 Inhibitors

There is ongoing research into the potential use of 1,2,4-oxadiazole derivatives as inhibitors of SARS-CoV-2, the virus that causes COVID-19 .

Mechanism of Action

Target of Action

They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Mode of Action

Oxadiazoles in general can react with various biological targets due to the presence of nitrogen and oxygen atoms in their structure . These atoms can form hydrogen bonds with biological targets, leading to various biological effects .

Biochemical Pathways

1,2,4-oxadiazoles have been found to interact with various biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

properties

IUPAC Name |

3-phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2/c1-3-7-13(8-4-1)17-19-15(23-21-17)11-12-16-20-18(22-24-16)14-9-5-2-6-10-14/h1-10H,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECUONFFPPDLHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CCC3=NC(=NO3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347990 |

Source

|

| Record name | 3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22020-64-0 |

Source

|

| Record name | 3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1298388.png)

![4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B1298395.png)

![6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298398.png)

![[2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298421.png)

![2-[(Carboxymethyl)(methyl)amino]benzoic acid](/img/structure/B1298422.png)

![{2-[(4-Fluoro-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B1298426.png)